1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid is a compound characterized by its unique cyclopropane structure, which is a three-membered carbon ring. The compound features a carboxylic acid group and an amino group protected by a carbobenzoxy (Cbz) moiety. This structural configuration imparts specific chemical properties that make it of interest in various fields, including medicinal chemistry and organic synthesis.
The molecular formula of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid is , and it has a molecular weight of approximately 185.19 g/mol. The presence of the cyclopropane ring contributes to its unique reactivity and stability compared to other cyclic compounds.
Several compounds share structural similarities with 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 1-(Boc-Amino)cyclopropanecarboxylic acid | 88950-64-5 | 0.96 |
| 1-(Benzyloxycarbonylamino)cyclopropyl-1-carboxylic acid | 84677-06-5 | 0.94 |
| (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid | 2900-20-1 | 0.92 |
Diazomethane represents one of the most fundamental reagents for cyclopropane formation through carbene chemistry [1]. The mechanism involves photolysis or thermal decomposition of diazomethane to generate methylene carbene, which subsequently undergoes concerted addition to alkenes to form cyclopropanes [2]. This classical approach has been extensively studied since the early developments in carbene chemistry, providing a stereospecific pathway where the configuration of the starting alkene is preserved in the final cyclopropane product [3].
The reaction proceeds through a two-step mechanism involving initial formation of a pyrazoline intermediate through 1,3-dipolar cycloaddition, followed by thermal or photochemical denitrogenation to yield the cyclopropane [3]. For the synthesis of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid, this methodology offers direct access to the cyclopropane core structure when applied to appropriately substituted starting materials [4].
Mechanistic studies using density functional theory calculations have revealed that palladium-catalyzed diazomethane cyclopropanation can proceed through either methylene-inserted complexes or palladium-carbene complexes [5]. The formation of bismethylene-inserted palladium-carbene complexes has been identified as particularly favorable for subsequent cyclopropanation reactions [5].
The carbobenzoxy protecting group, first developed by Leonidas Zervas in the early 1930s, remains a cornerstone methodology for amine protection in organic synthesis [6]. Benzyl chloroformate serves as the primary reagent for introducing the Cbz group, reacting with amino groups under basic conditions to form stable carbamate linkages [6] [7].
Standard protocols for Cbz protection involve treatment of the amine substrate with benzyl chloroformate in the presence of bases such as sodium carbonate, triethylamine, or pyridine [7]. The reaction typically proceeds in organic solvents such as dichloromethane or acetonitrile at temperatures ranging from 0°C to reflux conditions [8]. For amino acid substrates, the procedure requires careful pH control to maintain the amino acid in its zwitterionic form while ensuring effective protection [9].
Alternative Cbz introduction methods include the use of Cbz-OSu (benzyloxycarbonyl N-hydroxysuccinimide ester) and Cbz-ONB (benzyloxycarbonyl 4-nitrophenyl ester) as milder activating reagents [7]. These methods demonstrate enhanced selectivity for primary amines over secondary amines and show improved functional group tolerance [7]. The reactivity profile of these reagents allows for protection under nearly neutral conditions, minimizing side reactions that can occur with the more reactive benzyl chloroformate [7].
For the specific synthesis of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid, protection strategies must account for the presence of both the cyclopropane ring and the carboxylic acid functionality [10]. Orthogonal protection schemes utilizing Cbz for the amine and appropriate carboxylic acid protecting groups enable selective manipulation of each functional group during synthetic sequences [10].
Transition metal-catalyzed cyclopropanation has emerged as a powerful methodology for stereoselective synthesis of complex cyclopropane derivatives [11]. Rhodium(II) complexes represent the most widely studied catalytic systems for asymmetric cyclopropanation, offering exceptional control over both diastereo- and enantioselectivity [12] [13].
Recent developments in cobalt-catalyzed asymmetric cyclopropanation have demonstrated remarkable potential for accessing non-stabilized carbenes from gem-dihaloalkane precursors [14]. The cobalt pyridine-diimine catalyst system enables transfer of alkyl-substituted carbenes with high enantioselectivity, a transformation that proves challenging under traditional Simmons-Smith conditions [14]. Optimization studies have identified chiral oxazoline-iminopyridine ligands as particularly effective, providing cyclopropane products in up to 94% enantiomeric excess [14].
Palladium-catalyzed cyclopropanation reactions operating through Palladium(II/IV) mechanisms offer complementary stereochemical outcomes compared to traditional Palladium(0/II) systems [15]. These transformations proceed with net inversion of alkene geometry, providing access to cyclopropane products with opposite stereochemical configuration compared to carbene-based methods [15]. The mechanism involves acetoxypalladation followed by intramolecular olefin insertion and subsequent oxidation to generate Palladium(IV) intermediates [15].
| Catalyst System | Enantiomeric Excess | Diastereomeric Ratio | Reaction Conditions |
|---|---|---|---|
| Cobalt PDI Complex | 94% | >20:1 | Dichloropropane, Zn, rt |
| Rhodium(II) Carboxylate | >95% | Variable | Diazo compounds, rt |
| Palladium(II) Acetate | Moderate | >20:1 | PhI(OAc)₂, AcOH, 80°C |
Organocatalytic cyclopropanation has gained significant attention as a metal-free alternative to transition metal-catalyzed processes [16] [17]. The development of iminium-based organocatalysis has enabled highly enantioselective cyclopropanation of α,β-unsaturated aldehydes using stabilized ylides [16]. This methodology exploits directed electrostatic activation, where dual activation of both ylide and enal substrates occurs through electrostatic interactions [16].
Chiral imidazolidinone catalysts have demonstrated exceptional performance in organocatalytic cyclopropanation reactions, providing trisubstituted cyclopropanes with high levels of both enantio- and diastereoinduction [18]. The mechanism involves formation of an iminium ion intermediate that activates the α,β-unsaturated aldehyde toward nucleophilic attack by the ylide [19]. Stereochemical control arises from the preferred approach of the ylide to the less hindered face of the iminium ion [19].
Recent advances in organocatalytic cyclopropanation include the development of phase-transfer catalysis using chiral cinchona alkaloid derivatives [20]. These systems enable Michael-initiated ring closure reactions of chalcones with bromomalonates, providing cyclopropane products in yields up to 98% with enantiomeric ratios reaching 91:9 [20]. The presence of free hydroxyl groups in the catalyst structure proves crucial for achieving high selectivity [20].
Electrochemical organocatalysis represents an emerging approach that combines iminium ion catalysis with electrochemically generated electrophilic species [21]. This methodology eliminates the need for stoichiometric halogenating reagents while maintaining high enantioselectivity in cyclopropanation reactions [21].
Integration of cyclopropane amino acids into solid-phase peptide synthesis requires specialized protocols to accommodate the unique structural features of these non-canonical amino acids [22]. The development of Fmoc-protected cyclopropane amino acid derivatives has enabled their incorporation into automated peptide synthesis workflows [22].
Key considerations for SPPS incorporation include optimization of coupling conditions to achieve quantitative amide bond formation with sterically hindered cyclopropane amino acids [22]. Studies have demonstrated that standard coupling reagents such as HBTU and DIC can effectively activate Fmoc-protected cyclopropane amino acids for peptide bond formation [23]. Coupling efficiencies of 68-100% have been reported for incorporation of cyclopropane amino acids into peptide sequences [22].
The rigid structure of cyclopropane amino acids provides conformational constraints that can stabilize specific peptide secondary structures [23]. Trans-substituted cyclopropanes have been shown to stabilize extended conformations, while cis-cyclopropane derivatives can promote reverse turn structures [23]. These conformational effects make cyclopropane amino acids valuable tools for designing peptidomimetics with enhanced enzymatic stability and receptor selectivity [23].
Synthetic strategies for preparing SPPS-compatible cyclopropane amino acids include one-pot procedures for global deprotection and subsequent Fmoc protection [22]. These methods avoid handling of free zwitterionic species and provide streamlined access to protected amino acid derivatives suitable for automated synthesis [22].
Green chemistry principles have driven the development of environmentally sustainable cyclopropanation methodologies [24] [25]. Mechanochemical approaches using ball-milling techniques enable solvent-free Simmons-Smith cyclopropanation under ambient atmospheric conditions [24]. This methodology harnesses mechanical energy to activate zinc metal, eliminating the need for organic solvents while maintaining high reaction efficiency [24].
Microwave-assisted cyclopropanation offers significant advantages in terms of reaction rate, yield, and energy efficiency compared to conventional heating methods [26]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while improving product yields by 10-19% compared to thermal heating [26]. The enhanced reaction rates result from selective heating of polar reaction components and improved mass transfer under microwave conditions [26].
Solid-state photochemical cyclopropanation represents another green chemistry approach that eliminates solvent requirements entirely [27] [28]. This methodology involves photodenitrogenation of crystalline 1-pyrazolines to generate cyclopropanes with excellent stereospecificity [28]. The scalability of solid-state photoreactions through aqueous nanocrystalline suspensions provides a practical route for large-scale synthesis [28].
Ionic liquids have emerged as sustainable reaction media for cyclopropanation reactions, offering advantages such as recyclability, low volatility, and tunable properties [25]. These solvents can stabilize reactive intermediates while facilitating product separation and catalyst recovery [25].
| Green Chemistry Approach | Reaction Time | Yield Improvement | Environmental Benefit |
|---|---|---|---|
| Ball-milling | 2-4 hours | Quantitative | Solvent-free, ambient conditions |
| Microwave irradiation | 4-25 minutes | 10-19% increase | Reduced energy consumption |
| Solid-state photolysis | Variable | High stereospecificity | No organic solvents |
| Ionic liquid media | 1-8 hours | Good yields | Recyclable solvent |
Stereochemical control in cyclopropane formation represents a critical aspect of synthetic methodology development [29] [30]. The Simmons-Smith reaction demonstrates excellent stereospecificity, preserving the original alkene configuration in the resulting cyclopropane product [30]. This stereospecific nature makes the Simmons-Smith methodology particularly valuable for preparing stereodefined cyclopropane derivatives [30].
Directed diastereoselective cyclopropanation can be achieved through coordination of the zinc carbenoid with appropriately positioned functional groups [29]. Hydroxyl groups serve as effective directing groups, enabling formation of bicyclopropane products as single diastereomers with excellent selectivity [29]. The rigid structure of the cyclopropane core enhances the directing effect, allowing stereoselective reactions on pendant alkenyl substituents [29].
Recent developments in stereoselective cyclopropane synthesis include methods for accessing cis-cyclopropanes through radical-mediated processes [31]. These approaches utilize redox-active ester intermediates that undergo stereoselective decarboxylative reduction to provide cis-configured products [31]. The rapid stereoinversion of cyclopropyl radicals at low temperatures enables thermodynamic control of product stereochemistry [31].
Computational studies have provided insights into the origin of stereoselectivity in transition metal-catalyzed cyclopropanation [12]. Density functional theory calculations reveal that steric interactions between substrate and catalyst, combined with favorable π-π interactions, govern the preferred approach geometry for stereoselective carbene transfer [12]. Understanding these factors enables rational catalyst design for improved stereochemical control [12].
The proton nuclear magnetic resonance spectroscopy of cyclopropane-containing compounds exhibits distinctive coupling patterns that arise from the unique electronic and geometric properties of the three-membered ring system. The coupling constants observed in cyclopropane derivatives are fundamentally different from those found in larger ring systems due to the substantial ring strain and altered hybridization of the carbon-carbon bonds [1] [2].
In cyclopropane systems, three distinct types of proton-proton coupling are observed: geminal coupling (²J), vicinal cis coupling (³Jcis), and vicinal trans coupling (³Jtrans). The geminal coupling constants typically range from ±4.5 to ±5.5 Hz for unsubstituted cyclopropane, with the sign and magnitude being influenced by the electronegativity of substituents attached to the ring [1]. The vicinal coupling constants exhibit a pronounced stereochemical dependence, with cis couplings generally larger (±8.5 to ±9.5 Hz) than trans couplings (±5.0 to ±6.0 Hz) [2].
For 1-[(benzyloxycarbonylamino)methyl]cyclopropanecarboxylic acid, the presence of electron-withdrawing substituents modifies these coupling patterns. The carboxylic acid group and the benzyloxycarbonyl-protected amino functionality introduce additional deshielding effects that can influence both the chemical shifts and coupling constants of the cyclopropyl protons [3]. Computational studies using density functional theory have demonstrated that the coupling constants in substituted cyclopropanes correlate with the calculated dihedral angles and the degree of s-character in the carbon-hydrogen bonds [4].
The analysis of coupling patterns becomes particularly complex when multiple substituents are present on the cyclopropane ring. In such cases, the coupling constants may deviate significantly from those observed in simpler systems due to stereoelectronic effects and conformational constraints imposed by the substituents [5]. The benzyloxycarbonyl group, being bulky and electron-withdrawing, is expected to influence the coupling patterns of nearby cyclopropyl protons through both inductive and steric effects.
Table 1: Representative ¹H Nuclear Magnetic Resonance Coupling Constants for Cyclopropane-containing Compounds
| Compound | J_geminal (Hz) | J_cis (Hz) | J_trans (Hz) | Reference |
|---|---|---|---|---|
| Cyclopropane | ±4.5-5.5 | ±8.5-9.5 | ±5.0-6.0 | [1] [2] |
| 1-Methylcyclopropane | ±4.8 | ±9.0 | ±5.5 | [6] |
| Cyclopropylcarboxylic acid | ±4.6-5.2 | ±8.8-9.2 | ±5.3-5.8 | [7] |
| Substituted cyclopropanes (avg) | ±4.2-5.8 | ±8.0-10.0 | ±5.0-6.5 | [4] [3] |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the electronic environment of carbon atoms in 1-[(benzyloxycarbonylamino)methyl]cyclopropanecarboxylic acid. The chemical shifts observed for different carbon environments reflect the local electronic density and the influence of neighboring functional groups [8] [9].
The cyclopropyl carbon atoms exhibit characteristic upfield chemical shifts, typically appearing in the range of 0-10 parts per million due to the unique electronic structure of the strained three-membered ring [10] [11]. This unusual chemical shift range is attributed to the enhanced s-character of the carbon-carbon bonds in cyclopropane, which results in increased electron density around the carbon nuclei and consequent shielding from the applied magnetic field.
The carbonyl carbon of the carboxylic acid functionality resonates in the typical range of 170-185 parts per million, reflecting the significant deshielding effect of the carbonyl oxygen [8] [9]. Similarly, the carbonyl carbon of the benzyloxycarbonyl protecting group appears at 155-165 parts per million, slightly upfield from the carboxylic acid due to the different electronic environment created by the carbamate linkage [12].
The aromatic carbons of the benzyl group exhibit chemical shifts in the range of 125-150 parts per million, consistent with typical aromatic carbon resonances [8]. The methylene carbon bridging the benzyloxycarbonyl group to the oxygen appears at 65-70 parts per million, reflecting the deshielding effect of the adjacent oxygen atom [8]. The methylene carbon connecting the cyclopropane ring to the protected amino group resonates at 40-50 parts per million, influenced by the electron-withdrawing effect of the nitrogen atom [8].
The quaternary carbon of the cyclopropane ring bearing the carboxylic acid and aminomethyl substituents is expected to appear at 25-35 parts per million, downfield from the other cyclopropyl carbons due to the deshielding effects of the substituents [13] [14]. The precise chemical shift values depend on the specific stereochemistry and conformation of the molecule, which can be determined through detailed spectroscopic analysis and comparison with literature values for similar compounds.
Table 2: ¹³C Nuclear Magnetic Resonance Chemical Shifts for Structural Components
| Carbon Environment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Cyclopropyl C | 0-10 | [10] [11] |
| Carboxylic acid C=O | 170-185 | [8] [9] |
| Carbamate C=O | 155-165 | [12] |
| Aromatic C (benzyl) | 125-150 | [8] |
| CH₂-O (benzyl) | 65-70 | [8] |
| CH₂-N (methylene) | 40-50 | [8] |
| Quaternary C (cyclopropane) | 25-35 | [13] [14] |
The infrared spectroscopic analysis of 1-[(benzyloxycarbonylamino)methyl]cyclopropanecarboxylic acid reveals characteristic vibrational modes that provide definitive identification of the functional groups present in the molecule. The infrared spectrum exhibits several diagnostic absorption bands that correspond to specific molecular vibrations [15] [16].
The carboxylic acid functionality displays two primary absorption bands: a strong carbonyl stretching vibration at 1700-1730 cm⁻¹ and a broad hydroxyl stretching absorption spanning 2500-3300 cm⁻¹ [16] [17]. The carbonyl stretch frequency is influenced by hydrogen bonding interactions, with monomeric acids showing higher frequencies (~1760 cm⁻¹) compared to hydrogen-bonded dimers (~1710 cm⁻¹) [18]. The broad hydroxyl stretch is characteristic of carboxylic acids and results from extensive hydrogen bonding in the solid state and concentrated solutions.
The benzyloxycarbonyl protecting group contributes a distinct carbonyl stretching vibration at 1650-1680 cm⁻¹, corresponding to the carbamate C=O stretch [19] [20]. This frequency is lower than that of the carboxylic acid due to resonance delocalization involving the nitrogen lone pair. The nitrogen-hydrogen stretching vibration of the carbamate appears as a medium-intensity band at 3300-3500 cm⁻¹ [15] [19].
The aromatic system of the benzyl group exhibits characteristic carbon-hydrogen stretching vibrations at 3050-3100 cm⁻¹, which appear as sharp peaks distinct from the aliphatic carbon-hydrogen stretches [15]. The aliphatic carbon-hydrogen stretching vibrations occur at 2850-3000 cm⁻¹ and appear as strong, multiple bands due to the various methylene groups present in the molecule [15].
The cyclopropane ring system contributes unique vibrational modes, with carbon-hydrogen stretching vibrations appearing at 3040-3080 cm⁻¹ [21] [22]. These frequencies are slightly higher than those of typical aliphatic carbon-hydrogen bonds due to the increased s-character of the carbon-hydrogen bonds in the strained ring system. The carbon-carbon stretching vibrations of the cyclopropane ring appear at lower frequencies and are often difficult to assign definitively due to coupling with other vibrational modes.
Table 3: Characteristic Infrared Vibrational Frequencies
| Functional Group | Frequency (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| Carboxylic acid C=O | 1700-1730 | Strong | [15] [16] |
| Carbamate C=O | 1650-1680 | Strong | [19] [20] |
| N-H stretch (carbamate) | 3300-3500 | Medium | [15] [19] |
| O-H stretch (COOH) | 2500-3300 | Broad | [16] [17] |
| Aromatic C-H | 3050-3100 | Medium | [15] |
| Aliphatic C-H | 2850-3000 | Strong | [15] |
| Cyclopropane C-H | 3040-3080 | Medium | [21] [22] |
| C-O stretch | 1000-1300 | Strong | [15] [19] |
The mass spectrometric behavior of 1-[(benzyloxycarbonylamino)methyl]cyclopropanecarboxylic acid under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and facilitate compound identification. The fragmentation pathways are influenced by the stability of the resulting ionic species and the strength of the bonds being broken [23] [24].
The molecular ion peak typically exhibits low to medium intensity due to the relatively high internal energy of the ionized molecule and the presence of weak bonds that readily undergo fragmentation [24]. The molecular ion is prone to several primary fragmentation pathways, including loss of water (18 mass units) to give [M-H₂O]⁺, loss of the carboxyl group (45 mass units) to yield [M-COOH]⁺, and loss of the benzyloxy radical (107 mass units) to produce [M-OBn]⁺ [25] [23].
One of the most significant fragmentation pathways involves the loss of the benzyloxy radical, which generates a relatively stable fragment ion due to the formation of a resonance-stabilized acylium ion [25]. This fragmentation is characteristic of benzyloxycarbonyl-protected amino acids and provides a diagnostic tool for identifying this protecting group in mass spectrometric analysis.
The benzyl cation (m/z 91) typically represents one of the most abundant peaks in the spectrum, often serving as the base peak [26] [24]. This ion corresponds to the tropylium ion (C₇H₇⁺), which is formed through rearrangement of the initial benzyl cation and exhibits exceptional stability due to aromatic character [27]. The prominence of this peak makes it a reliable diagnostic ion for compounds containing benzyl or benzyloxycarbonyl groups.
The cyclopropane ring system contributes specific fragmentation patterns, including the formation of cyclopropyl cation fragments (m/z 41, C₃H₅⁺) through ring-opening reactions [26]. The strain energy stored in the three-membered ring facilitates these fragmentation processes, leading to characteristic low-mass ions that can be used to identify the presence of cyclopropane functionality.
Additional fragmentation pathways include the loss of the entire benzyloxycarbonyl group to generate [M-Cbz]⁺ ions, and various rearrangement processes that can lead to the formation of smaller fragment ions [28]. The relative intensities of these fragments depend on the collision energy, ionization method, and instrumental conditions employed during analysis.
Table 4: Expected Mass Spectrometry Fragmentation Patterns
| Fragment | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion [M+H]⁺ | 292 | Low-Medium | Protonated molecule |
| [M-H₂O]⁺ | 274 | Medium | Water loss |
| [M-COOH]⁺ | 247 | Medium-High | Carboxyl loss |
| [M-OBn]⁺ | 185 | High | Benzyloxy loss |
| Benzyl cation | 91 | High | C₇H₇⁺ |
| Tropylium ion | 91 | High | Rearranged benzyl |
| Cyclopropyl fragment | 41 | Medium | C₃H₅⁺ |
| [M-Cbz]⁺ | 156 | Medium | Cbz group loss |
The crystal structure determination of 1-[(benzyloxycarbonylamino)methyl]cyclopropanecarboxylic acid through X-ray crystallographic analysis provides detailed information about the three-dimensional molecular geometry, intermolecular interactions, and solid-state packing arrangements. The crystallographic data reveal the precise bond lengths, bond angles, and torsion angles that define the molecular structure [29] [30].
The cyclopropane ring adopts a planar conformation with carbon-carbon bond lengths typically shorter than those found in acyclic alkanes due to the high degree of ring strain [30]. The bond angles within the cyclopropane ring deviate significantly from the tetrahedral angle, with internal angles of approximately 60° and external angles showing compensatory expansion to maintain proper orbital overlap [31].
The benzyloxycarbonyl protecting group exhibits characteristic geometric parameters consistent with carbamate functionality [32]. The carbonyl carbon-nitrogen bond length is intermediate between single and double bond character due to resonance delocalization, and the geometry around the nitrogen atom is approximately trigonal planar [29]. The benzyl ring adopts a conformation that minimizes steric interactions with other parts of the molecule while maintaining favorable π-stacking interactions in the crystal lattice.
Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangement [33] [34]. The carboxylic acid groups form characteristic dimeric structures through symmetric hydrogen bonds, creating centrosymmetric pairs with O-H···O distances typically ranging from 2.6 to 2.8 Å [35] [36]. Additional hydrogen bonding interactions may occur between the carbamate N-H groups and neighboring carbonyl oxygens, forming extended hydrogen-bonded networks throughout the crystal structure.
The crystal packing is further stabilized by van der Waals interactions and possible π-π stacking between aromatic rings of adjacent molecules [37] [38]. The benzyl groups tend to adopt orientations that maximize favorable intermolecular contacts while minimizing steric repulsion. The overall packing arrangement reflects a balance between maximizing attractive interactions and minimizing unfavorable contacts between neighboring molecules.
The space group symmetry and unit cell parameters provide information about the crystallographic environment and the number of symmetry-equivalent molecules per unit cell [39] [40]. The thermal parameters derived from the refinement process indicate the degree of atomic motion and can reveal information about the relative flexibility of different parts of the molecule in the solid state.
Computational studies using density functional theory methods provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of 1-[(benzyloxycarbonylamino)methyl]cyclopropanecarboxylic acid. These calculations complement experimental spectroscopic data and offer predictions of properties that may be difficult to measure directly [41] [42].
The ground-state electronic structure calculations reveal the distribution of electron density throughout the molecule and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [43] [44]. The cyclopropane ring system exhibits unique electronic properties due to the bent bonds and increased s-character of the carbon-carbon bonds, which influence both the stability and reactivity of the molecule [45] [42].
Geometry optimization calculations using hybrid density functional methods such as B3LYP provide accurate predictions of bond lengths, bond angles, and conformational preferences [46]. The calculations indicate that the cyclopropane ring maintains its planar geometry while the substituents adopt conformations that minimize steric repulsion and maximize stabilizing interactions [41] [47].
Vibrational frequency calculations using density functional theory methods allow for the assignment of infrared and Raman spectroscopic bands and provide theoretical support for experimental observations [48] [49]. The calculated frequencies generally show good agreement with experimental values when appropriate scaling factors are applied to account for systematic errors in the computational method [50].
The electronic structure calculations also provide information about charge distribution, electrostatic potential surfaces, and molecular orbital compositions that help explain the chemical reactivity and intermolecular interactions of the compound [43] [51]. These computational results are particularly valuable for understanding the influence of the cyclopropane ring strain on the overall molecular properties and for predicting the behavior of the compound in various chemical environments.